molecular formula C₃H₁₂B₁₀O₂ B1145627 o-Carborane-1-carboxylic Acid CAS No. 18178-04-6

o-Carborane-1-carboxylic Acid

Cat. No. B1145627
CAS RN: 18178-04-6
M. Wt: 188.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of o-Carborane-1-carboxylic acid and related carborane compounds has been explored through various methodologies. Recent work has focused on exploiting the unique chemical and physical properties of carboranes for the preparation of novel inorganic pharmaceuticals and biological probes (Valliant et al., 2002). Additionally, the synthesis and coordination chemistry of carboranyl ligands containing N,O donors have been summarized, emphasizing the versatility of carborane-based ligands (Planas et al., 2016).

Molecular Structure Analysis

The molecular structure of o-Carborane-1-carboxylic acid is notable for its icosahedral cage configuration, which consists of boron and carbon atoms. This structure contributes to the compound's stability and unique properties. The incorporation of the carboxylic acid group adds functional versatility, allowing for further chemical modifications and applications in various fields.

Chemical Reactions and Properties

o-Carborane-1-carboxylic acid participates in a variety of chemical reactions, leveraging the reactivity of the carboxylic acid group. These reactions enable the synthesis of derivatives and complexes with potential applications in catalysis, materials science, and biochemistry. The unique combination of the carborane cage and the carboxylic acid functionality offers a platform for innovative chemical transformations.

Physical Properties Analysis

The physical properties of o-Carborane-1-carboxylic acid, such as solubility, melting point, and thermal stability, are influenced by the carborane cage structure. The cage structure imparts high thermal and chemical stability compared to conventional organic compounds, making carborane-based compounds attractive for high-temperature applications and as components in stable molecular structures.

Chemical Properties Analysis

The chemical properties of o-Carborane-1-carboxylic acid, including acidity, reactivity with nucleophiles, and ability to form esters and amides, are key to its utility in synthesis and material science. The compound's stability, combined with the reactivity of the carboxylic acid group, allows for selective functionalization and incorporation into complex molecular architectures.

  • (Valliant et al., 2002): A review highlighting recent work concerning medicinal carborane chemistry, including the synthesis and testing of new agents.
  • (Planas et al., 2016): Summarizes the synthesis and properties of carborane-based ligands with N,O donors, illustrating the effect of carboranes on the coordination chemistry of otherwise carbon-based ligands.

Scientific Research Applications

Novel Materials and Coordination Chemistry

o-Carborane-1-carboxylic acid derivatives, particularly N,O-Type carborane-based materials, have shown promising applications in creating novel materials. These derivatives contribute to the synthesis and coordination chemistry of carboranyl ligands, which are beneficial in developing materials with magnetic, chiroptical, nonlinear optical, catalytic, and biomedical properties (Planas, Teixidor, & Viňas, 2016).

Promising Properties for Medicinal Applications

Research into the periphery decoration and core initiation of neutral and polyanionic borane large molecules, including o-carboranes, has unveiled their unique stability and potential in medicinal applications. These molecules exhibit intriguing properties, such as self-assembly in water to produce monolayer nano-vesicles, the ability to cross lipid bilayer membranes, and potential use in "in vivo" imaging (Viňas, Núñez, Bennour, & Teixidor, 2019).

Environmental and Biodegradability Studies

Carboxylic acids, including o-Carborane-1-carboxylic acid, are explored for their environmental impact and biodegradability. The microbial degradation of polyfluoroalkyl chemicals, which can lead to the formation of perfluoroalkyl carboxylic acids, highlights the importance of understanding and managing the environmental fate of such compounds (Liu & Avendaño, 2013).

Biomedical Applications

The synthesis and application of boron clusters, including o-carboranes, in metallodendrimers have shown potential in biomedical applications, particularly in boron neutron capture therapy (BNCT) for cancer treatment. These compounds have been proposed as highly promising boron delivery agents for treating malignant brain tumors and other applications such as catalysts and drug delivery systems (Viňas, Teixidor, & Núñez, 2014).

Advanced Material Synthesis

The unique ability of octacalcium phosphate to incorporate carboxylate ions, including those derived from o-Carborane-1-carboxylic acid, paves the way for creating novel adsorbents, electrochemical devices, and biomaterials. This capability offers a route to modify the crystal structure at the molecular level, enabling the design of materials with specific functions (Yokoi, Shimabukuro, & Kawashita, 2022).

Future Directions

Preliminary studies show that the amides can be reduced to the corresponding amines and that the acid chloride has the potential to serve as a starting material for carborane ester formation . This suggests potential future directions for research and applications of o-Carborane-1-carboxylic Acid.

properties

CAS RN

18178-04-6

Product Name

o-Carborane-1-carboxylic Acid

Molecular Formula

C₃H₁₂B₁₀O₂

Molecular Weight

188.24

synonyms

1,2-Dicarbadodecaborane-1-carboxylic Acid;  1-Carboxy-closo-1,2-dicarbadodecaborane; 

Origin of Product

United States

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